

Commercial Suppliers and Technical Guide for Diisopropylamine Hydrochloride in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropylamine hydrochloride*

Cat. No.: *B1251645*

[Get Quote](#)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **diisopropylamine hydrochloride**, a crucial reagent in various research and development applications. Sourced from leading commercial suppliers, this document details the compound's properties, availability, and key experimental protocols, offering a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Commercial Availability and Specifications

Diisopropylamine hydrochloride is readily available from several reputable chemical suppliers, ensuring a stable supply for research and development needs. The following tables summarize the product specifications from prominent vendors.

Table 1: General Properties of **Diisopropylamine Hydrochloride**

Property	Value
CAS Number	819-79-4
Molecular Formula	C ₆ H ₁₅ N·HCl
Molecular Weight	137.65 g/mol
Appearance	White to almost white powder or crystals. [1] [2]
Melting Point	215-220 °C [1] [2]
Solubility	Soluble in water. [1]

Table 2: Supplier-Specific Product Details

Supplier	Product Number	Purity	Available Quantities
TCI America	D0926	>99.0% (by nonaqueous titration)	25 g, 500 g
Biosynth	AAA81979	Not specified	Custom quantities
Fisher Scientific	D092625G, D0926500G	>99.0%	25 g, 500 g
CP Lab Safety	TCI-D0926-25G, TCI-D0926-500G	Not specified	25 g, 500 g
Lab Pro Inc.	D0926-500G	Min. 99.0%	500 g

Note: Purity and availability are subject to change. Please refer to the supplier's website for the most current information.

Key Applications and Experimental Protocols

Diisopropylamine hydrochloride and its free base, diisopropylamine, are versatile reagents in organic synthesis. The hydrochloride salt can be used directly in some reactions or neutralized in situ to generate the free amine.

Generation of Lithium Diisopropylamide (LDA)

Diisopropylamine is most famously used to prepare Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base widely employed in organic synthesis for the deprotonation of carbon acids.

Experimental Protocol: Formation of Lithium Diisopropylamide (LDA)

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add dry tetrahydrofuran (THF) under a nitrogen atmosphere.
- Cool the flask to 0 °C in an ice-water bath.
- Add diisopropylamine (1.05 equivalents) to the cooled THF.
- Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) dropwise to the stirred solution.
- After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete formation of LDA. The resulting solution is then ready for use.

Note: **Diisopropylamine hydrochloride** can be used by first neutralizing it with a suitable base (e.g., sodium hydroxide) and extracting the free diisopropylamine.

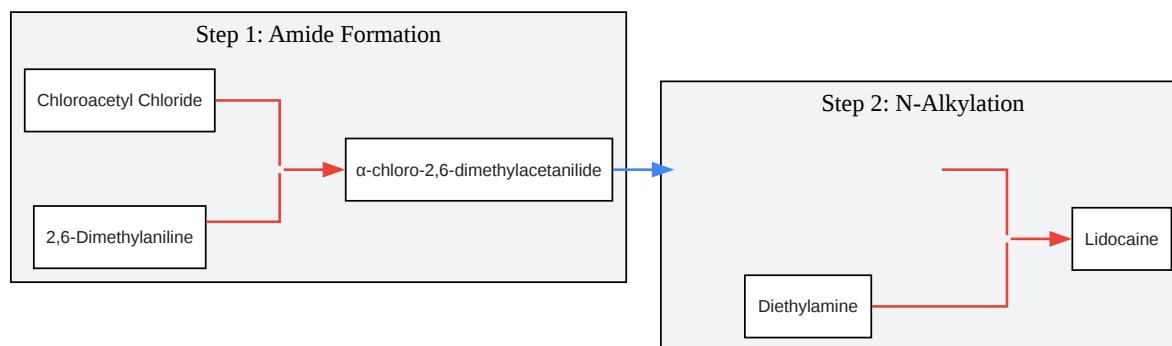
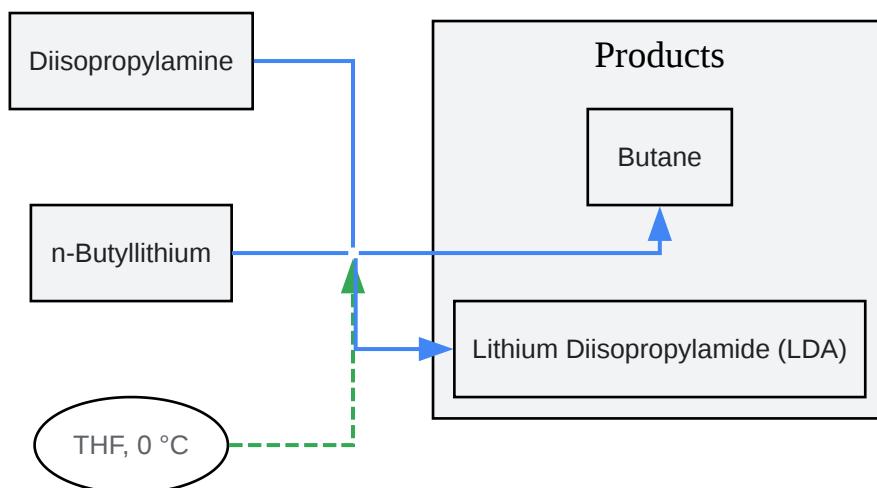



Figure 2: Synthetic Pathway of Lidocaine.

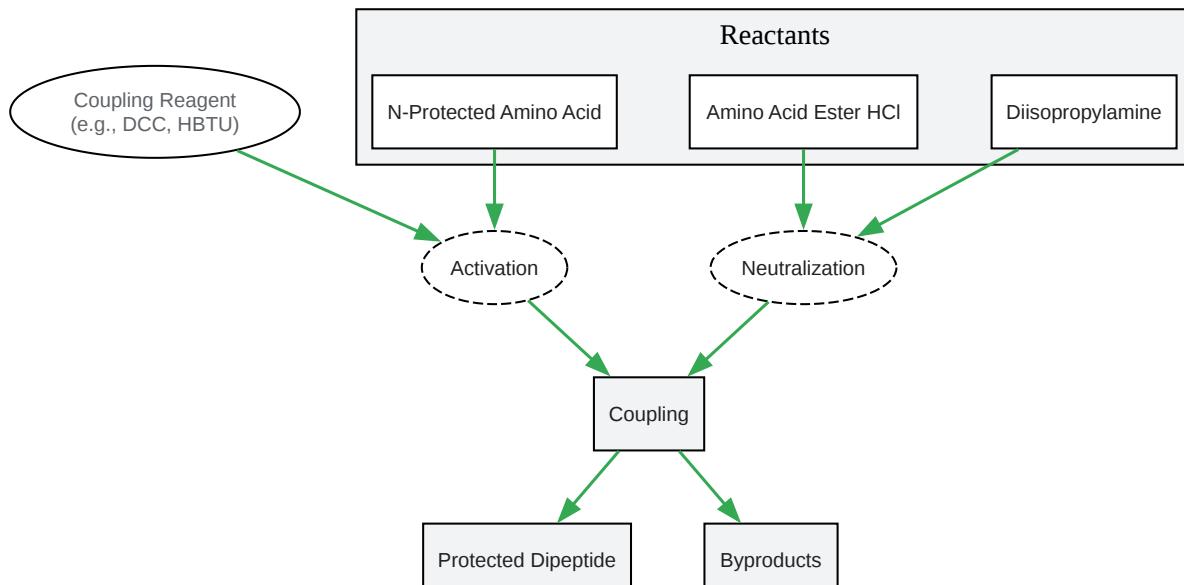


Figure 3: General Workflow for Peptide Coupling.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. is.muni.cz [is.muni.cz]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Diisopropylamine Hydrochloride in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251645#commercial-suppliers-of-diisopropylamine-hydrochloride-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com